(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione
Description
(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by two benzylidene groups at positions 3 and 6 of the piperazine-2,5-dione core. This compound has been identified in marine-derived actinomycetes, such as Nocardiopsis alba SCSIO 03039, and was initially recognized as a synthetic product before its natural isolation . Its structure features a rigid, planar conformation due to conjugated double bonds in the benzylidene substituents, which contributes to its bioactivity and stability .
Properties
IUPAC Name |
(3Z,6Z)-3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-21-17(13-15-9-5-3-6-10-15)20(24)22(2)18(19(21)23)14-16-11-7-4-8-12-16/h3-14H,1-2H3/b17-13-,18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIPKWCWCOEGSY-JTFWXBGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)N(C(=CC3=CC=CC=C3)C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)/C(=C/C2=CC=CC=C2)/N(C(=O)/C1=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a Knoevenagel-like condensation, where the α-hydrogens of the piperazine-2,5-dione core undergo deprotonation under basic conditions, enabling nucleophilic attack on the benzaldehyde carbonyl. The process is typically conducted in a mixed solvent system of ethanol and water (3:1 v/v) with sodium hydroxide (0.1–0.3 M) at ambient temperature (20–25°C). The stereoselective formation of the (Z,Z)-isomer is favored due to conjugation stabilization between the benzylidene groups and the diketopiperazine ring.
Key Parameters:
| Parameter | Value |
|---|---|
| Reaction Time | 8–12 hours |
| Yield | 68–75% |
| Solvent System | Ethanol:Water (3:1) |
| Base | NaOH (0.2 M) |
Purification and Characterization
Crude product isolation involves vacuum filtration followed by recrystallization from hot ethanol. Nuclear magnetic resonance (NMR) analysis confirms the (Z,Z)-configuration through characteristic coupling constants (J = 10–12 Hz for vinyl protons). High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 318.4 [M+H]⁺.
Cyclization of Dipeptide Precursors
An alternative route involves cyclizing linear dipeptide intermediates, offering greater control over stereochemistry. This method adapts protocols used for analogous diketopiperazines.
Stepwise Synthesis
-
Dipeptide Formation :
L-Alanine methyl ester reacts with N-Boc-protected glycine under carbodiimide coupling conditions (EDC/HOBt) to form a linear dipeptide. -
Deprotection and Cyclization :
Boc removal with trifluoroacetic acid (TFA) in dichloromethane, followed by base-mediated cyclization (triethylamine, toluene, reflux), yields 1,4-dimethylpiperazine-2,5-dione. -
Benzylidene Introduction :
The intermediate undergoes condensation with benzaldehyde under conditions mirroring Section 1.
Advantages:
Bromination-Substitution Approach
Adapting methodologies for indole-containing analogs, this two-step strategy introduces benzylidene groups via halogen intermediates.
Bromination of Piperazine Core
1,4-Dimethylpiperazine-2,5-dione reacts with bromine (Br₂) in o-dichlorobenzene at 80°C for 1 hour, generating 3,6-dibromo-1,4-dimethylpiperazine-2,5-dione.
Palladium-Catalyzed Coupling
The dibrominated intermediate undergoes a Suzuki-Miyaura coupling with benzaldehyde in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C.
Performance Metrics:
| Metric | Value |
|---|---|
| Coupling Yield | 62% |
| Stereoselectivity | (Z,Z):(E,Z) = 9:1 |
Comparative Analysis of Synthetic Routes
The table below contrasts key metrics across methodologies:
| Method | Yield (%) | Purity (%) | Stereoselectivity (Z,Z) | Scalability |
|---|---|---|---|---|
| Classical Condensation | 68–75 | 95–98 | >90% | Industrial |
| Dipeptide Cyclization | 80–85 | 99+ | >98% | Lab-scale |
| Bromination-Substitution | 60–65 | 90–92 | 85–90% | Lab-scale |
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Crystallographic Insights and Hydrogen Bonding
While not a direct reaction, the crystal structure of the related compound 1,4-dimethylpiperazine-2,3-dione (PubChem CID 97704) reveals a half-chair conformation stabilized by weak C–H⋯O hydrogen bonds . These interactions form (010) sheets in the solid state, which may influence solubility and reactivity in heterogeneous reactions.
Hydrogen-bond geometry (Å, °) for analogous systems :
| D–H⋯A | D–H | H⋯A | D⋯A | D–H⋯A |
|---|---|---|---|---|
| C2–H2A⋯O2 | 0.97 | 2.49 | 3.419 | 161 |
| C5–H5C⋯O2 | 0.96 | 2.54 | 3.481 | 168 |
Derivatization and Functionalization
Patent data (WO1995021830A1) highlights the compound’s utility as a precursor for bioactive molecules. Notable derivatives include:
-
Bromoethylation : Reaction with bromoethylating agents introduces bromoethyl groups at the piperazine nitrogen, enabling further cross-coupling reactions .
-
Hydroxyethylation : Substitution with hydroxyethyl groups enhances water solubility, as seen in derivatives like (3Z,6Z)-3,6-dibenzylidene-1-(2-hydroxyethyl)-4-methylpiperazine-2,5-dione .
-
Aryl Modifications : Electron-deficient aryl groups (e.g., 2,6-dichlorophenyl) are introduced via Schiff base reactions at the benzylidene positions .
Stability and Degradation
No direct degradation studies are reported, but analogous diketopiperazines undergo hydrolysis under strongly acidic or basic conditions to yield linear dipeptides. For example, 3,6-dimethylpiperazine-2,5-dione (PubChem CID 97704) hydrolyzes to alanine derivatives in aqueous HCl . Similar behavior is expected for the dibenzylidene analog, though steric hindrance from the benzylidene groups may slow degradation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines through apoptosis induction.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit selective cytotoxicity towards breast cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Polymerization Initiator
(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione is being explored as a polymerization initiator in the synthesis of novel polymeric materials. Its ability to undergo radical polymerization makes it suitable for creating advanced materials with tailored properties.
Case Study : Research conducted at a leading university demonstrated that using this compound as an initiator in the polymerization of acrylates resulted in polymers with enhanced thermal stability and mechanical properties . This advancement opens avenues for applications in coatings and composites.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various bioactive compounds due to its versatile functional groups.
Data Table: Synthetic Applications
Mechanism of Action
The mechanism of action of (3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to disrupt microtubule dynamics, leading to the inhibition of cell division and induction of apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is known to affect the cytoskeleton and related signaling pathways.
Comparison with Similar Compounds
Structural Comparison
The structural diversity among DKP derivatives arises from variations in substituents, stereochemistry, and conjugation patterns. Below is a comparative analysis of key analogues:
Antiviral Activity
- Anti-H1N1: Compound 9: IC~50~ = 41.5 ± 4.5 μM . Compound 10: IC~50~ = 28.9 ± 2.2 μM . Albonoursin: IC~50~ = 6.8 ± 1.5 μM (superior to ribavirin) .
- Structural-Activity Relationship :
Other Activities
- Cytotoxicity : XR334 (Compound 6) and related DKPs exhibit cytotoxicity against cancer cell lines, though mechanisms remain understudied .
- Vascular Disruption: Plinabulin’s tert-butylimidazole group enables microtubule destabilization, highlighting the role of bulky substituents in non-antiviral applications .
Physicochemical Properties
- Crystallography : The target compound adopts a semi-chair conformation in the piperazine ring, stabilized by hydrogen bonding . Similar DKPs (e.g., PALVUT, SAWSEO) show variations in ring puckering and intermolecular interactions .
- Thermal Stability : Branched alkyl substituents (e.g., 2-methylpropylidene in Compound 5) increase melting points compared to benzylidene analogues .
Biological Activity
(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione, with the CAS number 94514-45-1, is a compound belonging to the piperazine family. This compound has garnered attention for its potential biological activities across various therapeutic areas. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C20H18N2O2
- Molecular Weight : 318.37 g/mol
- Physical Form : Solid at 20°C
- Purity : Minimum 95% .
The biological activity of (3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione is primarily attributed to its interaction with various biological targets:
- Inhibition of Acetylcholinesterase : Piperazine derivatives have shown promise in inhibiting human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Antimicrobial Activity : Studies indicate that piperazine derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
- Antitumor Effects : Research suggests that this compound may possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .
Biological Activity Data
Case Studies
-
Acetylcholinesterase Inhibition Study :
- A study conducted by Varadaraju et al. (2013) demonstrated that various piperazine derivatives, including (3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione, showed significant inhibition of AChE activity. The study utilized molecular docking techniques to elucidate binding interactions at the active site of the enzyme.
-
Antimicrobial Efficacy :
- Brockunier et al. (2004) reported on the antimicrobial properties of piperazine derivatives. The study highlighted the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antibacterial agents.
-
Antitumor Mechanism Exploration :
- Research by Bogatcheva et al. (2005) focused on the antitumor effects of piperazine derivatives. The findings indicated that these compounds could induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly used to prepare (3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation of aromatic aldehydes with 1,4-dimethylpiperazine-2,5-dione. A general approach involves refluxing equimolar amounts of the diketopiperazine core and benzaldehyde derivatives in a mixed solvent system (e.g., acetic anhydride/acetic acid) with a base catalyst like sodium acetate. Reaction optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst loading : Sodium acetate (0.5–1.0 eq.) improves reaction efficiency.
- Temperature control : Reflux (~120°C) ensures complete imine formation while avoiding decomposition.
- Monitoring : Thin-layer chromatography (TLC) with CH₂Cl₂/MeOH (20:1) tracks progress (Rf ~0.2–0.3) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- 1H/13C NMR :
- Benzylidene protons appear as doublets (δ 7.2–8.0 ppm, J = 8–10 Hz).
- Methyl groups on the piperazine ring resonate at δ 2.8–3.2 ppm (1H NMR) and ~40 ppm (13C NMR).
- The C=O groups in the diketopiperazine core show peaks at ~165–170 ppm (13C NMR) .
- IR Spectroscopy :
- Strong C=O stretches (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) confirm the diketopiperazine backbone and benzylidene moieties .
- LC-MS/HRMS :
- Molecular ion peaks (e.g., m/z 386–403) and exact mass measurements validate the molecular formula .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Contradictions often arise from impurities or polymorphism. To address this:
- Recrystallization : Use solvents like ethanol or DMF/water to isolate pure crystalline forms .
- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and detect polymorphic transitions.
- Hydrate screening : Ensure anhydrous conditions during synthesis, as hydrates can alter melting points .
- Cross-validation : Compare NMR and IR data with literature (e.g., benzylidene proton coupling constants in ).
Q. What strategies enable enantioselective synthesis of (3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione, and how is enantiomeric excess (ee) quantified?
- Methodological Answer :
- Chiral auxiliaries : Introduce chiral substituents during diketopiperazine formation to bias stereochemistry .
- Catalytic asymmetric synthesis : Use chiral Brønsted acids to control imine geometry during benzylidene condensation.
- Analysis :
- CSP-HPLC : Chiral stationary phase columns (e.g., Chiralpak AD-H) resolve enantiomers (retention times: 10–15 min) .
- Optical rotation : Compare observed [α]D values with literature (e.g., α = +9.6° for related compounds ).
Q. How should bioactivity assays be designed to evaluate this compound’s antibacterial potential?
- Methodological Answer :
- Strain selection : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) using standardized protocols .
- Minimum Inhibitory Concentration (MIC) :
- Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
- Incubate at 37°C for 18–24 hours; measure optical density (OD600) to assess growth inhibition.
- Controls : Include positive (e.g., ciprofloxacin) and vehicle (DMSO) controls.
- Mechanistic studies : Perform time-kill assays or membrane permeability tests (e.g., SYTOX Green uptake) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
